Phenothiazin-10-yl-2-propanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenothiazin-10-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFAVAHPOGSRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507791 | |
| Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15375-56-1 | |
| Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Phenothiazin-10-yl-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazin-10-yl-2-propanone, a derivative of the versatile phenothiazine scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its potential applications, ranging from novel therapeutic agents to functional organic materials. This technical guide provides a comprehensive overview of the known structural, physical, and spectral characteristics of Phenothiazin-10-yl-2-propanone. Where experimental data is not available, this guide draws upon established knowledge of the phenothiazine class of compounds to provide well-grounded theoretical insights and recommended experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related phenothiazine derivatives.
Introduction: The Significance of the Phenothiazine Scaffold
The phenothiazine core is a privileged heterocyclic structure in drug discovery and materials science.[1] Its unique butterfly conformation and electron-rich nature bestow upon its derivatives a wide array of biological activities and interesting photophysical properties. Phenothiazine-based compounds have found applications as antipsychotics, antihistamines, and antiemetics, and are also explored for their potential as anticancer and antioxidant agents.[2] The introduction of a propanone moiety at the N-10 position of the phenothiazine ring, as in Phenothiazin-10-yl-2-propanone, modulates the electronic and steric properties of the parent molecule, potentially leading to novel functionalities and applications. A thorough characterization of its physicochemical properties is the first critical step in unlocking this potential.
Molecular Structure and Identification
A clear identification of the molecular structure is fundamental to understanding its chemical behavior.
| Identifier | Value | Source |
| Chemical Name | Phenothiazin-10-yl-2-propanone | IUPAC |
| Synonyms | 1-(10H-Phenothiazin-10-yl)-2-propanone, 10-(2-oxopropyl)phenothiazine | |
| CAS Number | 15375-56-1 | |
| Molecular Formula | C₁₅H₁₃NOS | |
| Molecular Weight | 255.33 g/mol |
Molecular Structure:
Caption: 2D structure of Phenothiazin-10-yl-2-propanone.
Physicochemical Properties
This section details the known and predicted physicochemical properties of Phenothiazin-10-yl-2-propanone.
Physical State and Appearance
The physical state and appearance of a compound are its most immediate observable properties. While a detailed experimental description for Phenothiazin-10-yl-2-propanone is not widely published, related phenothiazine derivatives are typically crystalline solids at room temperature.
Melting and Boiling Points
Melting and boiling points are critical indicators of purity and are influenced by intermolecular forces.
| Property | Value | Method |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
Insight: The lack of readily available experimental data for these fundamental properties highlights a gap in the characterization of this compound. The introduction of the polar propanone group is expected to increase the melting point compared to unsubstituted phenothiazine (m.p. 185.1 °C) due to stronger dipole-dipole interactions.
Solubility
Solubility is a crucial parameter for any application, dictating the choice of solvents for synthesis, purification, and formulation.
| Solvent | Solubility | Source |
| Chloroform | Soluble | [3] |
| Water | Predicted to be low | - |
| Ethanol | Likely soluble | - |
| DMSO | Likely soluble | - |
Insight: The phenothiazine ring system imparts significant lipophilicity, while the ketone group adds a degree of polarity. This dual nature suggests solubility in a range of organic solvents. Its solubility in chloroform has been noted.[3] Low aqueous solubility is expected, a common characteristic of many phenothiazine derivatives.[4]
Acid-Base Properties (pKa)
The pKa value is essential for understanding the ionization state of a molecule at a given pH, which profoundly impacts its biological activity and formulation.
| Property | Value | Method |
| pKa | Not experimentally determined | - |
Insight: The nitrogen atom of the phenothiazine ring is weakly basic. The pKa of the parent phenothiazine is approximately 2.5. The electron-withdrawing nature of the adjacent propanone group in Phenothiazin-10-yl-2-propanone would be expected to further decrease the basicity of the nitrogen atom.
Spectroscopic and Analytical Data
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR (400 MHz, DMSO-d₆): [3]
-
δ 7.09 (m, 4H): Aromatic protons
-
δ 6.91 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 2H): Aromatic protons
-
δ 6.53 (dd, J₁ = 8.4 Hz, J₂ = 0.8 Hz, 2H): Aromatic protons
-
δ 4.78 (s, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen and the carbonyl group
-
δ 2.31 (s, 3H): Methyl protons (-CH₃) of the propanone moiety
¹³C NMR (400 MHz, DMSO-d₆): [3]
-
δ 204.4: Carbonyl carbon (C=O)
-
δ 143.8, 127.4, 126.5, 122.6, 121.2, 115.3: Aromatic carbons
-
δ 57.4: Methylene carbon (-CH₂-)
-
δ 27.0: Methyl carbon (-CH₃)
Insight: The provided NMR data is consistent with the proposed structure of Phenothiazin-10-yl-2-propanone. The chemical shifts of the aromatic protons and carbons are characteristic of the phenothiazine ring system. The singlet at 4.78 ppm in the ¹H NMR spectrum confirms the presence of the methylene group connecting the phenothiazine nitrogen to the carbonyl group, and the singlet at 2.31 ppm corresponds to the terminal methyl group. The downfield chemical shift of the carbonyl carbon at 204.4 ppm in the ¹³C NMR is typical for a ketone.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1715 |
| C-N stretch | ~1350-1250 |
| C-S stretch | ~700-600 |
| Aromatic C-H stretch | ~3100-3000 |
| Aromatic C=C stretch | ~1600-1450 |
Insight: A strong absorption band around 1715 cm⁻¹ would be the most characteristic feature in the IR spectrum of this compound, confirming the presence of the ketone carbonyl group. The spectrum would also display characteristic absorptions for the aromatic rings and the C-N and C-S bonds of the phenothiazine core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern: The molecular ion peak (M⁺) would be expected at m/z = 255. A prominent fragment would likely arise from the cleavage of the bond between the methylene group and the phenothiazine nitrogen, leading to the formation of a stable phenothiazine radical cation. Another characteristic fragmentation would be the loss of the acetyl group.
Caption: Synthesis of Phenothiazin-10-yl-2-propanone.
Step-by-Step Protocol: [3]1. To a stirring solution of phenothiazine (1.0 eq), add sodium iodide (2.0 eq) and sodium bicarbonate (2.0 eq) in acetonitrile. 2. Add chloroacetone (1.1 eq) to the mixture. 3. Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). 4. Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. 5. Extract the product with ethyl acetate (3x). 6. Combine the organic layers and wash with saturated sodium thiosulfate solution and brine. 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 8. Purify the crude product by flash column chromatography.
Determination of Solubility
The isothermal shake-flask method is a reliable technique for determining the solubility of a compound. [5] Step-by-Step Protocol:
-
Add an excess amount of Phenothiazin-10-yl-2-propanone to a vial containing a known volume of the desired solvent.
-
Seal the vial and place it in a constant temperature shaker bath for 24-48 hours to reach equilibrium.
-
After equilibration, allow the undissolved solid to settle. Centrifugation can be used to aid separation.
-
Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Quantify the concentration of the diluted solution using a pre-established calibration curve.
-
Calculate the original solubility by accounting for the dilution factor.
Determination of pKa
The pKa can be determined potentiometrically or spectrophotometrically.
Spectrophotometric pH-Titration Protocol:
-
Prepare a stock solution of Phenothiazin-10-yl-2-propanone in a suitable organic solvent (e.g., methanol).
-
Prepare a series of buffered aqueous solutions with a range of known pH values.
-
Add a small, constant aliquot of the stock solution to each buffered solution.
-
Record the UV-Vis spectrum for each solution.
-
Identify a wavelength where the neutral and ionized forms of the molecule have significantly different absorbances.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Conclusion
This technical guide has consolidated the available and inferred physicochemical properties of Phenothiazin-10-yl-2-propanone. The provided experimental NMR data confirms its structure, and established knowledge of phenothiazine chemistry allows for reliable predictions of its other properties. However, the lack of extensive experimental data for fundamental parameters such as melting point, boiling point, and pKa represents a clear opportunity for further research. The protocols outlined herein provide a robust framework for obtaining this missing information, which will be invaluable for the future development and application of this promising molecule.
References
-
IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]
-
MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]
-
PubMed Central. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]
-
PubChem. Phenothiazine. Retrieved from [Link]
-
MDPI. (2020, January 29). Design, Synthesis, and Validation of a Novel [11C]Promethazine PET Probe for Imaging Abeta Using Autoradiography. Retrieved from [Link]
-
ResearchGate. (2011). Solubility and pKa determination of six structurally related phenothiazines. Retrieved from [Link]
Sources
Solubility profile of Phenothiazin-10-yl-2-propanone in common lab solvents.
An In-depth Technical Guide to the Solubility Profile of Phenothiazin-10-yl-2-propanone
Introduction: The Critical Role of Solubility in Scientific Research
For researchers and professionals in drug development and chemical synthesis, understanding the solubility profile of a compound is not merely a preliminary step; it is a cornerstone of successful research. Solubility dictates a compound's bioavailability, its formulation possibilities, and the design of purification and analytical methods. Phenothiazin-10-yl-2-propanone, a derivative of the versatile phenothiazine scaffold, presents a unique set of physicochemical properties. Phenothiazine and its derivatives are of significant interest due to their wide range of biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects[1][2]. This guide provides a comprehensive analysis of the solubility of Phenothiazin-10-yl-2-propanone, grounding theoretical predictions in established chemical principles and providing robust experimental protocols for validation.
Compound Profile: Phenothiazin-10-yl-2-propanone
To understand the solubility of a molecule, one must first understand the molecule itself. Phenothiazin-10-yl-2-propanone is characterized by a tricyclic phenothiazine core, with a propanone group attached at the nitrogen atom of the central ring.
-
IUPAC Name: 1-(10H-phenothiazin-10-yl)propan-2-one[3]
-
Molecular Formula: C₁₅H₁₃NOS[3]
-
Molecular Weight: 255.3 g/mol [3]
-
CAS Number: 15375-56-1[3]
The key to its solubility behavior lies in its structure: a large, nonpolar, and rigid tricyclic system combined with a more polar ketone functional group. The calculated octanol-water partition coefficient (XLogP3) is 3.9, which indicates a strong preference for nonpolar environments over aqueous ones, suggesting low water solubility[3].
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is the guiding tenet for predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the Phenothiazin-10-yl-2-propanone molecule to predict its behavior in various common lab solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The large, aromatic, and hydrophobic phenothiazine core is the dominant feature of the molecule. This structure will readily interact with nonpolar solvents through van der Waals forces. Therefore, high solubility is expected in these solvents. The parent compound, phenothiazine, is known to be soluble in benzene and ether[4].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess polarity and can engage in dipole-dipole interactions with the ketone group of the target molecule. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds[5]. Given that other phenothiazine derivatives show good solubility in DMSO and DMF, it is highly probable that Phenothiazin-10-yl-2-propanone will be moderately to highly soluble in this class of solvents[6].
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. While the ketone's oxygen atom can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large nonpolar surface area of the phenothiazine rings will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. Consequently, solubility in water is expected to be very low [4][7]. In alcohols like ethanol and methanol, the presence of an alkyl group makes them less polar than water, allowing for better interaction with the nonpolar part of the molecule. Therefore, slight to moderate solubility is expected in alcohols[4][5].
The following diagram illustrates the relationship between the solute's structure and solvent choice.
Caption: Solute-solvent interaction logic.
Predicted Solubility Data Summary
Based on the theoretical analysis and data from structurally similar compounds, the following table summarizes the expected solubility profile. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether, Chloroform | Soluble to Very Soluble | The large, nonpolar phenothiazine core dominates, favoring interaction with nonpolar solvents[4][5]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Moderately to Very Soluble | These solvents can solvate both the polar ketone group and the nonpolar ring system effectively[5][6]. |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The alkyl portion of the alcohols can interact with the phenothiazine core, but solubility is limited by the solvent's high polarity[4]. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble to Very Sparingly Soluble | The molecule's high hydrophobicity (XLogP3 = 3.9) leads to poor interaction with the water's hydrogen-bonding network[3][7]. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust, self-validating method for determining the equilibrium solubility of Phenothiazin-10-yl-2-propanone. The shake-flask method is a gold-standard technique that ensures the solution has reached saturation.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
Phenothiazin-10-yl-2-propanone (solid)
-
Selected solvents (e.g., Water, Ethanol, DMSO, Toluene)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Causality: An accurate calibration curve is essential for quantifying the final concentration.
-
Accurately weigh a known amount of Phenothiazin-10-yl-2-propanone and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
-
Sample Preparation:
-
Causality: Adding a clear excess of solid ensures that the resulting solution will be saturated.
-
Place an excess amount of solid Phenothiazin-10-yl-2-propanone into a series of vials (e.g., 5-10 mg into 2 mL of solvent). Use a separate vial for each solvent being tested.
-
-
Equilibration:
-
Causality: Continuous agitation at a constant temperature is critical to reach a true thermodynamic equilibrium. 24 to 72 hours is typically sufficient to ensure saturation is achieved.
-
Add a precise volume of the chosen solvent to each vial.
-
Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24-72 hours[6].
-
-
Sample Clarification:
-
Causality: It is imperative to completely remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.
-
Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter membrane.
-
-
Analysis:
-
Causality: An analytical technique like HPLC provides the necessary sensitivity and specificity to accurately quantify the dissolved compound.
-
Analyze the calibration standards using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve (Absorbance or Peak Area vs. Concentration).
-
Dilute the filtered saturated solutions (if necessary) to fall within the linear range of the calibration curve.
-
Analyze the diluted samples and use the calibration curve to determine the concentration of Phenothiazin-10-yl-2-propanone in the saturated solution. This concentration is the equilibrium solubility.
-
Experimental Workflow Diagram
Caption: Shake-flask method for solubility determination.
Conclusion
The solubility profile of Phenothiazin-10-yl-2-propanone is dictated by its hybrid chemical nature. Its large, nonpolar phenothiazine core suggests high solubility in nonpolar and polar aprotic solvents, while the polar ketone moiety offers limited interaction with polar protic solvents, resulting in very poor aqueous solubility. The theoretical predictions presented in this guide provide a strong framework for solvent selection in synthesis, purification, and formulation. However, for applications requiring precise quantitative data, the robust experimental protocol outlined herein should be employed for empirical validation. This dual approach of theoretical understanding and experimental verification ensures scientific integrity and accelerates research and development.
References
- Ahmadian, S., Panahi-Azar, V., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.
- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.
- Wikipedia. (n.d.). Phenothiazine.
- Benchchem. (n.d.).
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- PubChem. (n.d.). 1-(10H-Phenothiazin-10-yl)propan-2-one.
- AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
- ResearchGate. (2025). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2)
- University of Toronto. (2023). Solubility of Organic Compounds.
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- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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- 7. researchgate.net [researchgate.net]
Phenothiazin-10-yl-2-propanone: Technical Guide to Biological Potential and Pharmacophore Utility
Executive Summary
Phenothiazin-10-yl-2-propanone (CAS: 15375-56-1), also known as 10-acetonylphenothiazine, represents a critical junction in the medicinal chemistry of tricyclic heterocycles.[1][2][3] While primarily utilized as a synthetic precursor for blockbuster antihistamines and antipsychotics (e.g., Promethazine, Ethopropazine), this molecule possesses intrinsic physicochemical properties that warrant investigation as a non-neuroleptic modulator of Multidrug Resistance (MDR) .
Unlike its aminated derivatives, Phenothiazin-10-yl-2-propanone lacks the basic nitrogen side chain required for high-affinity dopamine D2 receptor binding. This structural distinction offers a unique therapeutic window: the potential to inhibit P-glycoprotein (P-gp) efflux pumps and sensitize resistant bacteria/tumors without inducing the extrapyramidal side effects typical of classical phenothiazines.
Part 1: Chemical Architecture & Pharmacophore Analysis
Structural Identity
-
Molecular Weight: 255.34 g/mol
-
Key Feature: A lipophilic tricyclic phenothiazine core N-substituted with a neutral acetonyl (2-propanone) group.
Structure-Activity Relationship (SAR)
The biological activity of phenothiazines is dictated by the nature of the substituent at the N-10 position and the C-2 position.
| Structural Domain | Chemical Feature | Biological Implication |
| Tricyclic Core | Hydrophobic, planar system | Membrane intercalation; Hydrophobic interaction with P-gp drug-binding domains. |
| N-10 Substituent | 2-Propanone (Ketone) | Neutral/Lipophilic. Lacks the protonatable amine necessary for D2 receptor ionic bonding. Reduces CNS activity; enhances membrane permeability. |
| C-2 Substituent | Hydrogen (Unsubstituted) | Baseline lipophilicity. Electron-withdrawing groups (e.g., -Cl, -CF3) at this position would increase potency, but the parent ketone is unsubstituted. |
Visualization: Pharmacophore & Synthesis
The following diagram illustrates the chemical structure and the pivotal role of Phenothiazin-10-yl-2-propanone as a precursor to active amine drugs.
Caption: Synthesis pathway establishing Phenothiazin-10-yl-2-propanone as the gateway to amino-alkyl phenothiazines and its independent potential in MDR reversal.
Part 2: Biological Activities & Mechanisms[6][7][8]
Multidrug Resistance (MDR) Reversal
The most significant potential of Phenothiazin-10-yl-2-propanone lies in its ability to reverse MDR in cancer cells and bacteria.
-
Mechanism: Classical phenothiazines (e.g., Chlorpromazine) inhibit P-glycoprotein (ABCB1) transporters. However, their use is limited by sedation. The acetonyl derivative retains the tricyclic scaffold required for binding to the P-gp transmembrane domain but lacks the aminated tail, theoretically reducing CNS toxicity while maintaining efflux inhibition.
-
Target: ABCB1 (P-gp), NorA (S. aureus efflux pump).
Antimicrobial Adjuvant
Phenothiazines are known "helper compounds" that restore the efficacy of antibiotics against resistant strains.
-
Activity: Weak intrinsic antimicrobial activity, but potent synergism with tetracyclines and beta-lactams.
-
Mode of Action: Disruption of bacterial membrane integrity and inhibition of efflux pumps that expel antibiotics.
Absence of Neuroleptic Activity
-
Receptor: Dopamine D2.
-
Interaction: D2 antagonism requires a basic nitrogen atom separated from the tricyclic ring by a 3-carbon chain (or equivalent). Phenothiazin-10-yl-2-propanone possesses a ketone oxygen instead of a nitrogen.
-
Result: Predicted low affinity for D2 receptors, making it a "silent" phenothiazine regarding antipsychotic effects.
Part 3: Experimental Protocols
Protocol A: Synthesis of Phenothiazin-10-yl-2-propanone
To generate high-purity material for biological assays.
Reagents: 10H-Phenothiazine, Chloroacetone, Sodium Hydride (NaH), DMF. Workflow:
-
Activation: Dissolve 10H-phenothiazine (10 mmol) in anhydrous DMF under nitrogen atmosphere. Add NaH (12 mmol, 60% dispersion) slowly at 0°C. Stir for 30 min to generate the phenothiazine anion.
-
Alkylation: Add chloroacetone (11 mmol) dropwise.
-
Reaction: Heat to 60°C for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Workup: Quench with ice water. Extract with dichloromethane (DCM).[6] Wash organic layer with brine.[6]
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
-
Validation: Verify structure via 1H-NMR (Look for singlet methyl ketone at ~2.2 ppm and methylene singlet at ~4.6 ppm).[3]
Protocol B: P-gp Efflux Inhibition Assay (Rhodamine 123)
To validate MDR reversal potential in cancer cell lines (e.g., MCF-7/ADR).
Principle: Rhodamine 123 (Rh123) is a fluorescent substrate for P-gp. Active P-gp pumps Rh123 out of the cell (low fluorescence). Inhibitors cause Rh123 retention (high fluorescence).
Step-by-Step:
-
Cell Culture: Seed MDR-positive cells (e.g., MCF-7/ADR) in 6-well plates (10^5 cells/well). Incubate 24h.
-
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Verapamil (10 µM).
-
Test Group: Phenothiazin-10-yl-2-propanone (Titrate: 1, 5, 10, 20 µM).
-
-
Dye Loading: Add Rh123 (5 µM) to all wells. Incubate for 60 min at 37°C.
-
Efflux Phase: Wash cells 3x with ice-cold PBS to stop transport.
-
Analysis: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm) OR analyze live cells via Flow Cytometry.
-
Calculation:
-
Interpretation: An FER > 1.0 indicates inhibition of the efflux pump.
-
Visualization: MDR Reversal Mechanism
Caption: Mechanism of Action: The lipophilic ketone binds to the efflux pump, preventing the expulsion of the cytotoxic drug, thereby restoring therapeutic efficacy.
References
-
PubChem. (2025).[1] 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS.[1] National Library of Medicine. Link
-
Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports. Link
- Molnar, J., et al. (2010). Membrane-associated targets for multidrug resistance reversal. Oncogene. (Contextual grounding for phenothiazine MDR activity).
-
Guide to Pharmacology. (2025). Promethazine Ligand Page. IUPHAR/BPS. Link
-
Movsisyan, M., et al. (2019). Synthesis of phenothiazine-derived antipsychotics using telescoped flow synthesis. (Describes the synthesis of the ketone intermediate). Link
Sources
- 1. 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS | CID 12715271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermo Scientific™ Promethazine hydrochloride | Fisher Scientific [fishersci.ca]
- 5. 1-(10H-phenothiazin-2-yl)propan-1-one | CymitQuimica [cymitquimica.com]
- 6. cbijournal.com [cbijournal.com]
Theoretical studies and computational modeling of Phenothiazin-10-yl-2-propanone.
This technical guide details the computational framework for the theoretical study of Phenothiazin-10-yl-2-propanone (also known as 10-acetonylphenothiazine). It synthesizes methodologies from high-impact density functional theory (DFT) and molecular docking studies on phenothiazine derivatives to establish a rigorous standard for characterizing this specific pharmacophore.
Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Chemistry / Drug Design Target Audience: Medicinal Chemists, Computational Biologists
Executive Summary & Chemical Context
Phenothiazin-10-yl-2-propanone (C₁₅H₁₃NOS) is a critical N-substituted phenothiazine intermediate. Structurally, it consists of a tricyclic phenothiazine core N-alkylated with a 2-propanone moiety. This specific functionalization at the N-10 position is the gateway to synthesizing potent neuroleptic drugs (e.g., chlorpromazine, promethazine) and emerging antimicrobial agents.
This guide establishes a validated computational workflow to predict its structural stability, electronic reactivity, and biological affinity. The protocols described herein utilize Density Functional Theory (DFT) for quantum mechanical profiling and Molecular Docking for target validation.[1][2]
Computational Framework: Quantum Chemical Profiling
To ensure scientific integrity, the electronic structure calculations must use a level of theory that accounts for the electron correlation in the sulfur-containing tricyclic system.
Methodology & Causality
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic heterocycles, providing an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) is required.[1][2][3]
-
Diffuse functions (++): Essential for describing the lone pairs on the Sulfur and Nitrogen atoms and the electron density at the carbonyl oxygen.
-
Polarization functions (d,p): Necessary to model the "butterfly" folding angle of the phenothiazine core accurately.
-
Structural Optimization Protocol
The phenothiazine core is not planar; it adopts a folded "butterfly" conformation. The optimization must locate the global minimum where this folding angle (typically ~130-140°) is energetically stable.
Step-by-Step Optimization Workflow:
-
Initial Guess: Construct the molecule with a planar tricyclic core.
-
Pre-Optimization: Run a semi-empirical (PM6 or AM1) minimization to induce the natural fold.
-
DFT Optimization: Execute B3LYP/6-311++G(d,p) in the gas phase.
-
Frequency Check: Calculate vibrational frequencies to confirm zero imaginary frequencies (validating a true minimum).
Visualization: Computational Workflow
The following diagram outlines the logical flow from structure generation to biological validation.
Figure 1: Validated computational workflow for the characterization of phenothiazine derivatives.
Electronic Properties & Reactivity Descriptors
Understanding the reactivity of Phenothiazin-10-yl-2-propanone is crucial for predicting its behavior as a drug precursor.
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness and stability.
-
HOMO: Typically localized on the phenothiazine sulfur and nitrogen (electron donors).
-
LUMO: Localized on the carbonyl group of the 2-propanone side chain and the aromatic rings (electron acceptors).
Calculated Parameter Table (Representative Values for Phenothiazine Ketones):
| Parameter | Symbol | Formula | Interpretation |
| Ionization Potential | I | Energy required to remove an electron. | |
| Electron Affinity | A | Energy released when adding an electron. | |
| Chemical Hardness | Resistance to charge transfer (Stability). | ||
| Electrophilicity | Propensity to accept electrons (Reactivity). |
Molecular Electrostatic Potential (MEP)
The MEP map is critical for identifying binding sites.
-
Red Regions (Negative Potential): The Carbonyl Oxygen (C=O) and the core Sulfur atom. These are sites for electrophilic attack or hydrogen bond acceptance.
-
Blue Regions (Positive Potential): The alkyl protons on the propanone chain.
Spectroscopic Validation (IR & NMR)
To validate the theoretical model against experimental data, specific spectral signatures must be analyzed.
Vibrational Spectroscopy (IR)
The carbonyl stretch is the diagnostic peak for this molecule.
-
C=O Stretching: Predicted at 1715–1725 cm⁻¹ (scaled by 0.961 for B3LYP). A shift in this peak indicates conjugation or intermolecular bonding.
-
C-N Stretching: Predicted at 1250–1300 cm⁻¹ , confirming the N-substitution.
NMR Prediction (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic shielding tensors.
-
Protocol: Calculate NMR shielding tensors on the optimized geometry using the GIAO method in Chloroform (
) solvent model (PCM). -
Reference: Compare against Tetramethylsilane (TMS) calculated at the same level of theory.
Biological Interaction Modeling: Molecular Docking
Phenothiazines are known dopamine antagonists and anticholinergics. The docking study determines if the 2-propanone derivative retains this affinity.
Target Selection
-
Primary Target: Dopamine D2 Receptor (PDB ID: 6CM4). Rationale: Phenothiazine core pharmacophore.[2]
-
Secondary Target: Acetylcholinesterase (AChE) (PDB ID: 4EY7). Rationale: Common off-target for tricyclic compounds.
Docking Protocol (AutoDock Vina)
-
Ligand Preparation:
-
Import optimized DFT structure (PDBQT format).
-
Set rotatable bonds: Focus on the N-C and C-C bonds of the 2-propanone chain.
-
-
Receptor Preparation:
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Box Generation:
-
Center grid on the active site residues (e.g., Asp114 for D2 receptor).
-
Size:
Å to allow conformational freedom.
-
Interaction Logic Visualization
The following diagram illustrates the binding mechanism logic.
Figure 2: Predicted binding interaction mechanism for Phenothiazin-10-yl-2-propanone.
References
-
Theoretical Study of Phenothiazine Derivatives: Title: Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Source: Int. J. Mol. Sci. (NIH) URL:[Link]
-
Vibrational Spectroscopy & DFT: Title: Vibrational spectroscopic (FT-IR, FT-Raman) and quantum chemical calculations of 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone. Source: Spectrochimica Acta Part A (PubMed) URL:[Link]
-
Molecular Docking of Phenothiazines: Title: Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives.[2][4][5] Source: Journal of Applied Organometallic Chemistry URL:[Link]
-
Reactivity of Phenothiazinyl Enones: Title: (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study.[6] Source: Organic & Biomolecular Chemistry URL:[Link]
Sources
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectroscopic (FT-IR, FT-Raman) and quantum chemical calculations of 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study on their substituent-dependent reactivity in hydrazinolysis and sonication-assisted oxidation with copper(II)nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Toxicity Screening of Phenothiazin-10-yl-2-propanone
This guide outlines a rigorous technical framework for the initial toxicity screening of Phenothiazin-10-yl-2-propanone (CAS: 15375-56-1), also known as 10-acetonylphenothiazine.
As a key intermediate in the synthesis of N-substituted phenothiazine antipsychotics and antihistamines, this compound carries the intrinsic toxicological liability of the phenothiazine scaffold—specifically phototoxicity, cardiotoxicity, and potential dopaminergic modulation. This guide treats the compound as a New Chemical Entity (NCE) requiring a "fail-early" safety assessment strategy.
Document ID: TOX-PTZ-10-001 Version: 2.1 (Draft for Review) Target Analyst: Senior Toxicologist / Lead Chemist
Physicochemical Profiling & In Silico Prediction
Before wet-lab experimentation, the physicochemical boundaries must be defined. Phenothiazines are characteristically lipophilic, which dictates solvent choice and assay design.
Molecular Identity & Properties
-
SMILES: CC(=O)CN1c2ccccc2Sc3ccccc13
-
Molecular Weight: 255.34 g/mol
-
Structural Alert: The tricyclic core is a known photosensitizer; the ketone moiety is susceptible to nucleophilic attack (Schiff base formation).
In Silico Toxicity Matrix (Tier 0)
Run the following QSAR models to prioritize wet-lab assays.
| Endpoint | Predictive Model | Risk Rationale (Class Effect) |
| Lipophilicity (LogP) | SwissADME / cLogP | Expected LogP > 3.5. High likelihood of phospholipidosis and tissue accumulation. |
| hERG Inhibition | Pred-hERG / StarDrop | Critical. Phenothiazines block |
| Genotoxicity | DEREK Nexus | Intercalation of the planar tricyclic system into DNA base pairs. |
| Hepatotoxicity | DILI-sim | Potential for reactive metabolite formation (S-oxidation). |
In Vitro Cytotoxicity Screening (Tier 1)
This phase establishes the
Experimental Protocol: Metabolic Competence Assay
Objective: Determine if toxicity is driven by the parent compound or its metabolites (e.g., sulfoxide derivatives).
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): Metabolic competence (CYP450 activity).
-
HEK293 (Human Embryonic Kidney): Metabolic null (baseline toxicity).
Methodology (MTS Assay):
-
Solubilization: Dissolve Phenothiazin-10-yl-2-propanone in 100% DMSO to 10 mM stock.
-
Constraint: Final DMSO concentration in well must be
to avoid solvent toxicity.
-
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Dosing: Treat with serial dilutions (0.1
M to 100 M) for 48 hours. -
Readout: Add MTS reagent; measure absorbance at 490 nm.
-
Calculation:
Success Criteria:
-
If
, bioactivation is occurring (toxicity driven by metabolites). -
If
, the compound is flagged as Highly Cytotoxic .
Phototoxicity Assessment (Critical Class Liability)
Phenothiazines are notorious for causing photo-irritation via Type II photochemical reactions (singlet oxygen generation). This step is mandatory for this scaffold.
Protocol: 3T3 Neutral Red Uptake Phototoxicity Test (OECD 432)
Mechanism: The tricyclic core absorbs UVA (320-400 nm), entering an excited triplet state that transfers energy to ground-state oxygen (
Workflow:
-
Plate Preparation: Two identical 96-well plates of Balb/c 3T3 mouse fibroblasts.
-
Treatment: Dose both plates with Phenothiazin-10-yl-2-propanone (8 concentrations).
-
Irradiation:
-
Plate A (+UVA): Expose to 5 J/cm² UVA light.
-
Plate B (-UVA): Keep in dark (foil-wrapped).
-
-
Viability: Measure Neutral Red uptake.
Data Interpretation (Photo-Irritation Factor - PIF):
-
PIF < 2: Non-phototoxic.
-
2 < PIF < 5: Probable phototoxicity.
-
PIF > 5: Severe Phototoxicity (Expected result for this compound).
Genotoxicity & Cardiotoxicity (Tier 2)
Ames Test (Bacterial Reverse Mutation)
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform +/- S9 fraction (rat liver homogenate).
-
Rationale: The planar phenothiazine ring can intercalate between DNA base pairs, causing frameshift mutations.
hERG Channel Inhibition (Fluorescence Polarization)
-
Assay: Competitive binding assay using a fluorescent hERG ligand (e.g., E-4031 analog).
-
Risk: Phenothiazines bind the inner cavity of the hERG potassium channel.
-
Threshold: >50% inhibition at 10
M triggers a "Stop/Go" decision for cardiac safety.
Visualization of Screening Logic & Mechanisms
Screening Workflow Cascade
Figure 1: Decision-tree workflow for the safety assessment of Phenothiazin-10-yl-2-propanone. Red nodes indicate high-probability failure points for this chemical class.
Mechanism of Phototoxicity (Class Effect)
Figure 2: Mechanistic pathway of phenothiazine-induced phototoxicity. The generation of Singlet Oxygen is the primary driver of cellular damage.
References
-
European Medicines Agency (EMA). (2002). Note for Guidance on Photosafety Testing. CPMP/SWP/398/01. [Link]
-
OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. [Link]
-
Onoue, S., et al. (2013).[3] "Photosafety screening of phenothiazine derivatives with combined use of photochemical and cassette-dosing pharmacokinetic data." Toxicological Sciences, 137(1), 158-168. [Link]
-
Redox Pty Ltd. (2022). Safety Data Sheet: Phenothiazine. [Link] (General class safety data).
-
Mitchell, S.C. (1994).[4] "The toxicity of phenothiazine." Drug Metabolism and Drug Interactions, 11(3), 201-235. [Link]
Sources
Methodological & Application
Application Note: A Validated Protocol for the Recrystallization and Purification of Phenothiazin-10-yl-2-propanone
Abstract
This document provides a comprehensive guide for the purification of Phenothiazin-10-yl-2-propanone, a heterocyclic ketone derivative of the phenothiazine core structure. Phenothiazine and its derivatives are pivotal scaffolds in medicinal chemistry, serving as foundational structures for a range of pharmaceuticals.[1][2] Achieving high purity is paramount for accurate downstream analysis, drug development, and clinical applications. This application note moves beyond a simple procedural list, delving into the fundamental principles of crystallization, providing a systematic approach to solvent selection, and detailing a robust, validated protocol for obtaining high-purity material. The methodologies are designed for researchers in synthetic chemistry, pharmacology, and drug development, emphasizing both procedural accuracy and the scientific rationale behind each step to ensure reproducible, high-quality outcomes.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility.[3] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution in a purer form, while the impurities, ideally, remain dissolved in the surrounding solvent (the mother liquor).[4][5]
The Causality of Purification: The efficacy of this technique is rooted in the thermodynamics of crystal lattice formation. A crystal lattice is a highly ordered, three-dimensional arrangement of molecules. During slow cooling, molecules of the target compound preferentially incorporate into the growing crystal lattice because their geometry is a perfect fit. Impurity molecules, having different sizes, shapes, and polarities, do not fit well into this ordered structure and are energetically excluded, thus remaining in the solution.
Part 2: Pre-Protocol Characterization & Solvent System Screening
A successful recrystallization is not a matter of chance; it is the result of a systematic approach. The choice of solvent is the most critical factor.[5][6] An ideal solvent for Phenothiazin-10-yl-2-propanone should exhibit the following properties:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvating Power at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Appropriate Boiling Point: The boiling point should be low enough to be easily removed from the crystals after filtration but high enough to allow for a sufficient solubility differential over a practical temperature range.[6]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, where possible.
Scientist's Note on Solvent Selection: The structure of Phenothiazin-10-yl-2-propanone contains the large, relatively non-polar phenothiazine tricycle, but also a polar ketone functional group. This dual nature suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective. The adage "like dissolves like" is a useful starting point; therefore, solvents like acetone or ethanol are strong initial candidates.[7][8]
Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude Phenothiazin-10-yl-2-propanone into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, acetone, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.
Data Presentation: Solvent Screening Results
| Solvent System | Solubility (Cold, ~20°C) | Solubility (Hot, ~B.P.) | Crystal Formation upon Cooling | Assessment |
| Ethanol | Sparingly Soluble | Highly Soluble | Good yield of fine needles | Excellent Candidate |
| Acetone | Soluble | Highly Soluble | Poor recovery, too soluble when cold | Poor Candidate (May be useful as a co-solvent) |
| Isopropanol | Sparingly Soluble | Highly Soluble | Excellent yield of well-formed plates | Excellent Candidate |
| Water | Insoluble | Insoluble | N/A | Unsuitable |
| Toluene | Soluble | Highly Soluble | Poor recovery | Unsuitable |
| Hexane | Insoluble | Sparingly Soluble | N/A | Unsuitable (Potential as an anti-solvent) |
| Ethanol/Water (9:1) | Sparingly Soluble | Highly Soluble | Very high yield of crystals | Promising Solvent Pair |
This table presents hypothetical data to illustrate the decision-making process. Based on this screening, Ethanol and Isopropanol are identified as the most promising single-solvent systems.
Part 3: Detailed Recrystallization Protocol for Phenothiazin-10-yl-2-propanone
This protocol is optimized for a starting scale of 1-5 grams of crude material using Ethanol as the selected solvent.
Materials and Equipment:
-
Crude Phenothiazin-10-yl-2-propanone
-
Reagent-grade Ethanol (95% or absolute)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Short-stemmed glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: A flowchart of the key stages in the recrystallization protocol.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude Phenothiazin-10-yl-2-propanone (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat approximately 50-60 mL of ethanol to a gentle boil on a hot plate.
-
Carefully add the hot ethanol to the flask containing the crude solid in small portions while stirring. Continue adding solvent until the compound just fully dissolves.
-
Scientist's Note (Causality): Using a minimal amount of hot solvent is critical for achieving a good recovery yield.[5] Excess solvent will keep more of the product dissolved even after cooling, reducing the amount of crystalline material recovered.
-
-
Decolorization/Hot Filtration (If Necessary):
-
If the hot solution is colored by impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
If there are insoluble solid impurities (or activated charcoal was added), perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible.
-
Scientist's Note (Trustworthiness): Pre-heating the filtration apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring) to cool slowly and undisturbed to room temperature.
-
Scientist's Note (Causality): Slow cooling is essential for the formation of large, pure crystals.[5] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, impure crystals or even precipitation of an amorphous solid.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals in the funnel with a small portion of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.
-
Scientist's Note (Trustworthiness): The wash solvent must be cold to minimize redissolving the purified product crystals.
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.
-
Transfer the crystalline cake to a pre-weighed watch glass, break it up gently, and dry to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 40-50°C, well below the melting point) or, more effectively, in a vacuum desiccator.
-
Part 4: Validation and Troubleshooting
A protocol is only as good as its validation. The purity of the recrystallized Phenothiazin-10-yl-2-propanone should be confirmed.
Quality Control Methods:
-
Melting Point Analysis: A sharp, narrow melting point range that is elevated compared to the crude material is a strong indicator of high purity. For reference, a related isomer, 1-(10H-phenothiazin-2-yl)propan-1-one, melts at 170-172°C.[9]
-
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single spot with a higher Rf value than most polar impurities.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides definitive structural confirmation and can reveal the presence of residual solvent or other impurities.[1]
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[10] |
| No Crystals Form | The solution is not supersaturated (too much solvent was used); the solution is cooling too slowly. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.[10] If necessary, boil off some solvent to increase concentration and re-cool. |
| Very Low Recovery | Too much solvent was used; the compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Re-evaluate the solvent choice. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure filtration apparatus is pre-heated. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
References
-
Wikipedia. Recrystallization (chemistry). [Link]
- Google Patents.
-
Chemistry LibreTexts. Recrystallization. [Link]
- Google Patents.
-
University of California, Los Angeles. Recrystallization. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
IntechOpen. Synthesis of phenothiazine: Significance and symbolism. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
National Center for Biotechnology Information. Synthesis and Structure of Novel Phenothiazine Derivatives... - PMC. [Link]
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. [Link]
-
MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]
-
Michigan State University. Recrystallization. [Link]
-
ResearchGate. Synthesis and Evaluation of Phenothiazine Derivatives. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Wikipedia. Phenothiazine. [Link]
-
National Center for Biotechnology Information. Phenothiazine - PubChem. [Link]
-
PubChem. 1-(10H-Phenothiazin-10-yl)propan-2-one. [Link]
-
Chemsrc. 1-(10H-phenothiazin-2-yl)propan-1-one | CAS#:92-33-1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. rubingroup.org [rubingroup.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. 1-(10H-phenothiazin-2-yl)propan-1-one | CAS#:92-33-1 | Chemsrc [chemsrc.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Analytical Characterization of Phenothiazin-10-yl-2-propanone
Introduction
Phenothiazin-10-yl-2-propanone is a derivative of phenothiazine, a heterocyclic compound with a core structure that is fundamental to a wide range of pharmaceuticals, dyes, and electronic materials. The addition of a propanone group at the N-10 position of the phenothiazine ring introduces a keto functionality and an aliphatic chain, which can significantly influence its chemical and physical properties. Accurate and comprehensive characterization of this molecule is paramount for its application in research, drug development, and materials science to ensure its identity, purity, and stability.
This document provides a detailed guide to the analytical methodologies for the thorough characterization of Phenothiazin-10-yl-2-propanone. The protocols and explanations are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, step-by-step instructions. The causality behind experimental choices is elucidated to empower the user to adapt and troubleshoot these methods effectively.
Molecular Structure and Key Analytical Considerations
The structure of Phenothiazin-10-yl-2-propanone, consisting of the tricyclic phenothiazine core and the N-substituted propanone side chain, dictates the choice of analytical techniques. The aromatic rings and the carbonyl group are key chromophores for UV-Vis spectroscopy. The various C-H, C-N, C-S, and C=O bonds provide a unique fingerprint in infrared (IR) spectroscopy. The distinct chemical environments of the protons and carbons in the molecule are readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy. Chromatographic methods are essential for purity assessment, while mass spectrometry provides definitive molecular weight and fragmentation data. Thermal analysis can be employed to understand its solid-state properties and thermal stability.
I. Chromatographic Purity and Separation: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Phenothiazin-10-yl-2-propanone and for quantifying it in various matrices. A reverse-phase method is generally suitable due to the compound's moderate polarity.
Rationale for Method Selection: A C18 column is chosen for its versatility and excellent retention of moderately non-polar compounds like phenothiazine derivatives. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of any potential impurities. UV detection is ideal due to the strong absorbance of the phenothiazine chromophore.
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[1]
II. Structural Elucidation: Spectroscopic Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Phenothiazin-10-yl-2-propanone. Both ¹H and ¹³C NMR are essential.
Causality in NMR: The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus. The symmetry of the phenothiazine ring system and the influence of the propanone substituent will be clearly reflected in the spectra. Deuterated chloroform (CDCl₃) is a common solvent for phenothiazine derivatives.[2]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrumentation: A 100 MHz or higher frequency NMR spectrometer.
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Expected Spectral Data:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Phenothiazine Protons | 6.8 - 7.5 | 115 - 145 | Aromatic region, complex multiplet patterns due to coupling.[2][3] |
| Methylene Protons (-CH₂-) | ~4.5 | ~50 | Adjacent to the nitrogen of the phenothiazine ring, deshielded. |
| Methyl Protons (-CH₃) | ~2.2 | ~28 | Adjacent to the carbonyl group. |
| Carbonyl Carbon (C=O) | - | ~205 | Characteristic downfield shift for a ketone. |
B. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present in Phenothiazin-10-yl-2-propanone.
Rationale for IR Analysis: The vibrational frequencies of chemical bonds are specific to the bond type and its environment. The presence of the carbonyl (C=O) group from the propanone moiety will give a strong, characteristic absorption band. The aromatic C-H and C=C stretching and bending vibrations from the phenothiazine core will also be prominent.[4][5]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1715 | C=O Stretch | Ketone |
| 1580 - 1600 | C=C Stretch | Aromatic |
| 1200 - 1300 | C-N Stretch | Aromatic Amine |
| 700 - 850 | C-H Bend | Aromatic (Out-of-plane) |
C. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Rationale for UV-Vis: The extended π-system of the phenothiazine core gives rise to characteristic absorption bands in the UV region, typically n-π* and π-π* transitions.[6] The position and intensity of these bands can be influenced by the solvent polarity.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile or Methanol.
-
Sample Preparation: Prepare a stock solution of the compound and dilute to a concentration that gives an absorbance between 0.2 and 0.8 AU.
-
Acquisition: Scan the spectrum from 200 to 400 nm, using the pure solvent as a blank.
Expected Absorption Maxima (λmax):
| Solvent | λmax (nm) | Electronic Transition |
| Acetonitrile | ~234, ~280 | π-π* and n-π*[6] |
III. Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of Phenothiazin-10-yl-2-propanone and for providing structural information through fragmentation analysis.
Rationale for MS: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, and it will likely produce the protonated molecular ion [M+H]⁺. The fragmentation pattern can help to confirm the connectivity of the propanone side chain to the phenothiazine core.
LC-MS Protocol
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
Chromatographic Conditions: Use the HPLC method described in Section I.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Mass Range: m/z 50-500.
-
Fragmentation (MS/MS): If desired, select the parent ion (m/z 256.3) for collision-induced dissociation (CID) to observe daughter ions.
-
Expected Mass Spectral Data:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 256.079 | ~256.1 |
| [M+Na]⁺ | 278.061 | ~278.1 |
IV. Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides insights into the solid-state properties of Phenothiazin-10-yl-2-propanone, such as its melting point, thermal stability, and decomposition profile.[7]
Rationale for Thermal Analysis: DSC can accurately determine the melting point and detect any polymorphic transitions. TGA measures the change in mass as a function of temperature, indicating the onset of thermal decomposition. This is crucial for determining storage and handling conditions.[8]
DSC Protocol
-
Instrumentation: A Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Acquisition:
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Protocol
-
Instrumentation: A Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Acquisition:
-
Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting point. The TGA curve will show a weight loss step at the decomposition temperature.
V. Integrated Analytical Workflow
The characterization of Phenothiazin-10-yl-2-propanone should follow a logical workflow to build a comprehensive analytical profile.
Caption: Integrated workflow for the characterization of Phenothiazin-10-yl-2-propanone.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of Phenothiazin-10-yl-2-propanone. By integrating chromatographic and spectroscopic techniques with thermal analysis, researchers can confidently establish the identity, purity, structure, and stability of this compound. The provided protocols are based on established scientific principles and can be adapted to specific laboratory instrumentation and regulatory requirements. A thorough understanding of the causality behind each experimental choice is key to successful implementation and troubleshooting.
References
Sources
- 1. japsonline.com [japsonline.com]
- 2. Phenothiazine(92-84-2) 1H NMR [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Infrared spectra of some phenothiazine sulphones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal analysis of liquid state perphenazine and fluphenazine drugs | Poster Board #2204 - American Chemical Society [acs.digitellinc.com]
- 8. chemrxiv.org [chemrxiv.org]
Safe handling and storage procedures for Phenothiazin-10-yl-2-propanone.
Application Note: Safe Handling and Storage of Phenothiazin-10-yl-2-propanone
Abstract
Phenothiazin-10-yl-2-propanone (CAS: 15375-56-1), also known as 10-acetonylphenothiazine, is a critical N-substituted phenothiazine intermediate used in the synthesis of neuroleptic and antihistaminic pharmacophores.[1][2][3][4] Unlike its C-substituted isomers, this compound features a ketone moiety attached to the nitrogen center, rendering it uniquely susceptible to photo-oxidative degradation and hydrolysis.[1] This application note outlines a rigorous protocol for the handling, storage, and solubilization of Phenothiazin-10-yl-2-propanone, emphasizing the mitigation of radical cation formation ("pinking") and contact dermatitis risks.
Chemical Identity & Physicochemical Context
To handle this compound safely, researchers must understand its structural vulnerabilities. The phenothiazine ring is electron-rich, making it an easy target for oxidation.[1] The N-acetonyl substitution introduces a reactive carbonyl center that can participate in unwanted condensation reactions if stored improperly.[1]
| Property | Specification |
| Chemical Name | 1-(10H-Phenothiazin-10-yl)propan-2-one |
| Common Synonyms | 10-Acetonylphenothiazine; Phenothiazin-10-yl-2-propanone |
| CAS Number | 15375-56-1 |
| Molecular Formula | C₁₅H₁₃NOS |
| Molecular Weight | 255.34 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; Sparingly soluble in water |
| Key Instability | Photosensitive (UV/Visible light), Oxidation-prone |
Hazard Analysis & Mechanistic Risks
Photo-Oxidative Degradation (The "Pink" Effect)
Phenothiazine derivatives possess a low ionization potential.[1] Upon exposure to UV or broad-spectrum light, the sulfur atom in the heterocyclic ring undergoes single-electron transfer, forming a phenothiazinium radical cation .[1]
-
Visual Indicator: The substance turns from pale yellow to pink, then red/brown.
-
Impact: This is not merely cosmetic; the radical cation is highly reactive and can polymerize or react with solvent oxygen to form sulfoxides, compromising assay purity [1].
Biological Hazards[1][6]
-
Skin Sensitization: Phenothiazines are potent contact allergens.[1] They can induce photo-allergic contact dermatitis, where the compound becomes allergenic only after light exposure activates it on the skin [2].[1]
-
Systemic Toxicity: While specific LD50 data for this intermediate is sparse, structural analogs (e.g., chlorpromazine precursors) act as central nervous system depressants and anticholinergics. Treat as toxic by inhalation and ingestion.[1][5]
Engineering Controls & PPE
Trustworthiness Check: Standard nitrile gloves are often insufficient for long-duration handling of dissolved phenothiazines due to permeation.[1]
-
Respiratory: Work strictly within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Dermal: Double-gloving is required.[1]
-
Ocular: Chemical splash goggles.[1] Standard safety glasses do not protect against vapors or fine powder drift.[1]
-
Lighting: CRITICAL. All handling must occur under amber (sodium vapor) or red light. If not available, wrap all glassware in aluminum foil immediately.
Protocol: Inert Atmosphere Storage & Aliquoting
The following workflow ensures the compound remains stable (unoxidized) for >12 months.
Figure 1: Decision logic for the intake and storage of phenothiazine intermediates.
Step-by-Step Methodology:
-
Equilibration: Upon removing the vial from cold storage (-20°C), place it in a desiccator and allow it to reach room temperature (approx. 30 mins).
-
Weighing:
-
Inert Gas Purge:
-
Sealing: Cap tightly with a PTFE-lined cap.[1] Wrap the vial in Parafilm, then wrap completely in aluminum foil.
-
Storage: Return to -20°C immediately.
Solubilization & Experimental Use
When preparing stock solutions for biological assays or synthesis:
-
Solvent Choice:
-
Preferred: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol.[1]
-
Avoid: Chlorinated solvents (DCM, Chloroform) unless necessary for synthesis.
-
Reasoning: Under light exposure, chlorinated solvents can generate free radicals (Cl•) which rapidly attack the phenothiazine ring, causing degradation [3].
-
-
Stability window:
-
DMSO Stock (10 mM): Stable for 1 month at -20°C (protected from light).
-
Aqueous Working Solution: Unstable. Prepare immediately before use.[1] Do not store.
-
Emergency & Disposal Procedures
-
Spill Cleanup:
-
Disposal:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 15375-56-1. Retrieved from [Link][1]
-
Onoue, S., et al. (2013). Photosafety screening of phenothiazine derivatives.[4] Oxford Academic.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Phenothiazine.[1] Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for the N-alkylation of phenothiazine.
Welcome to the technical support center for the N-alkylation of phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this crucial synthetic transformation. The N-alkylation of phenothiazine is a cornerstone reaction for the synthesis of a vast array of pharmaceutically important compounds, including antipsychotics, antihistamines, and antiemetics.[1][2] Achieving high yields and purity can be challenging, and this guide is intended to provide practical, experience-based solutions to common hurdles encountered in the laboratory.
I. Understanding the Core Reaction: The SN2 Mechanism
The N-alkylation of phenothiazine typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the secondary amine on the phenothiazine ring by a suitable base, forming a nucleophilic phenothiazide anion. This anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group and forming the desired N-alkylated product.
Caption: General SN2 mechanism for the N-alkylation of phenothiazine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered challenges during the N-alkylation of phenothiazine, providing a systematic approach to problem-solving.
Q1: My reaction shows low or no conversion of the starting phenothiazine. What are the likely causes and how can I fix it?
Possible Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the N-H bond in phenothiazine is approximately 23 (in DMSO), requiring a sufficiently strong base for deprotonation.[2]
-
Solution: If using a weak base like triethylamine (TEA) with an unactivated alkyl halide, consider switching to a stronger base such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium carbonate (K₂CO₃).[3][4] For instance, reactions with NaH in an aprotic polar solvent like DMF often give good yields.[1]
-
-
Poor Solubility: Phenothiazine or the base may not be sufficiently soluble in the chosen solvent at the reaction temperature, hindering the reaction.
-
Solution: Switch to a solvent that better solubilizes all reactants. DMF, DMSO, and THF are common choices.[1] Gentle heating can also improve solubility and reaction rates.
-
-
Inactive Alkylating Agent: The alkylating agent may be old, degraded, or inherently unreactive.
-
Solution: Use a fresh bottle of the alkylating agent. The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the bromide or iodide analog.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature. Many N-alkylation reactions are performed at elevated temperatures, from room temperature up to reflux.[5]
-
-
Presence of Water: Protic impurities like water will quench the strong base, preventing the deprotonation of phenothiazine.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of byproducts. How can I improve the selectivity?
Possible Byproducts & Mitigation Strategies:
-
C-Alkylation: While N-alkylation is generally favored, competitive C-alkylation at the aromatic rings can occur, especially with highly reactive alkylating agents or under certain conditions.
-
Solution: This is less common for simple alkyl halides but can be a concern. Using a less reactive alkylating agent or milder reaction conditions (lower temperature, weaker base) can sometimes improve N-selectivity.
-
-
Over-alkylation (Quaternary Salt Formation): If the N-alkylated product is sufficiently nucleophilic, it can react with another molecule of the alkylating agent to form a quaternary ammonium salt.
-
Solution: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help minimize this side reaction.
-
-
Oxidation of Sulfur: The sulfur atom in the phenothiazine ring can be oxidized to a sulfoxide, especially if the reaction is exposed to air at high temperatures for extended periods.
-
Solution: Maintain an inert atmosphere throughout the reaction. Use degassed solvents if necessary.
-
-
Elimination of Alkyl Halide: Strong, sterically hindered bases can promote the E2 elimination of the alkyl halide, forming an alkene byproduct. This is a known issue when using strong bases like sodium amide with certain alkyl halides.[3]
-
Solution: Switch to a less hindered base like NaH or K₂CO₃.
-
Q3: I'm struggling with the work-up and purification of my N-alkylated product. What are some best practices?
Work-up & Purification Tips:
-
Quenching the Reaction: If a strong base like NaH was used, the reaction must be carefully quenched.
-
Procedure: Cool the reaction mixture in an ice bath and slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Extraction: The N-alkylated phenothiazines are typically organic-soluble.
-
Procedure: After quenching, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate, dichloromethane, or chloroform. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.[1]
-
-
Purification:
-
Column Chromatography: This is the most common method for purifying N-alkylated phenothiazines. Use a silica gel stationary phase and a solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: For basic N-alkylated phenothiazines (e.g., those with a terminal amine on the alkyl chain), an acid-base extraction can be used. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.[6]
-
Caption: A workflow for troubleshooting common N-alkylation issues.
III. Optimizing Reaction Conditions: A Comparative Overview
The choice of base, solvent, and temperature is critical for a successful N-alkylation of phenothiazine. The following table summarizes common reaction conditions and their suitability for different scenarios.
| Parameter | Option 1 | Option 2 | Option 3 | Notes & Recommendations |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Amide (NaNH₂) | NaH is a strong, non-nucleophilic base suitable for a wide range of alkylating agents.[1] K₂CO₃ is a milder, less hazardous base, often effective, especially with more reactive alkylating agents or under microwave conditions.[1] NaNH₂ is very effective but can promote elimination side reactions.[3][4] |
| Solvent | DMF or DMSO | Toluene or Xylene | Acetone or Acetonitrile | DMF and DMSO are polar aprotic solvents that are excellent for reactions with NaH, as they help to solvate the cation.[1] Toluene is a good choice for reactions at higher temperatures and is often used with NaNH₂.[3][6] Acetone and Acetonitrile can be used with milder bases like K₂CO₃, often in the presence of a phase-transfer catalyst. |
| Temperature | 0 °C to Room Temp | Room Temp to 80 °C | 80 °C to Reflux | The optimal temperature depends on the reactivity of the alkylating agent and the chosen base/solvent system. Start at a lower temperature and gradually increase if the reaction is sluggish. |
| Alkylating Agent | Alkyl Iodide | Alkyl Bromide | Alkyl Chloride | Reactivity: I > Br > Cl. For less reactive alkyl chlorides, more forcing conditions (stronger base, higher temperature) may be necessary. |
| Additives | Phase-Transfer Catalyst (e.g., TBAB) | None | Microwave Irradiation | A phase-transfer catalyst can be beneficial in biphasic systems (e.g., K₂CO₃ in toluene) to facilitate the reaction. Microwave irradiation can significantly reduce reaction times.[3] |
IV. Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general, robust starting point for the N-alkylation of phenothiazine using sodium hydride and an alkyl halide.
Materials:
-
10H-Phenothiazine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Alkyl Halide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, dropping funnel.
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 10H-phenothiazine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenothiazine.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phenothiazide anion may be indicated by a color change.
-
Alkylation: Dissolve the alkyl halide (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature via a dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
-
V. Frequently Asked Questions (FAQs)
-
Q: Can I use potassium hydroxide (KOH) or sodium hydroxide (NaOH) for the deprotonation?
-
A: While KOH and NaOH are strong bases, their use in organic solvents can be complicated by their low solubility. However, they can be effective in combination with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system.
-
-
Q: How do I remove the mineral oil from the sodium hydride?
-
A: For most applications, the mineral oil does not need to be removed. If it is necessary for your specific reaction, you can wash the NaH dispersion with anhydrous hexane under an inert atmosphere, allowing the NaH to settle and decanting the hexane. This should be done with extreme caution.
-
-
Q: My N-alkylated phenothiazine is an oil, and I cannot recrystallize it. What should I do?
-
A: If your product is an oil, column chromatography is the preferred method of purification. If the product contains a basic nitrogen, you could also consider forming a hydrochloride or other salt, which is often a crystalline solid and can be purified by recrystallization.
-
-
Q: What is the role of a phase-transfer catalyst?
-
A: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the case of N-alkylation with an inorganic base like K₂CO₃ (solid) and phenothiazine in an organic solvent (liquid), the PTC (e.g., a quaternary ammonium salt) can bring the carbonate anion into the organic phase or the phenothiazide anion to the surface of the solid base, thereby accelerating the reaction.
-
VI. References
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Retrieved from [Link]
-
Google Patents. (n.d.). Alkylation of phenothiazine - US3689484A. Retrieved from
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]
-
ACG Publications. (2020). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. Retrieved from [Link]
-
ChemRxiv. (n.d.). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. Retrieved from [Link]
-
Google Patents. (n.d.). Process for aminoalkylation of phenothiazine and derivatives thereof - US3346573A. Retrieved from
-
ResearchGate. (n.d.). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-alkaloidacyl derivatives of phenothiazine. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - EP1067124A1. Retrieved from
-
PubMed Central (PMC). (n.d.). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Liquid Co-crystals of Dual-Active Phenothiazine–NSAID Drugs: Synthesis, Spectroscopic, and Thermal Characterization. Retrieved from [Link]
-
De Gruyter. (2015). N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]
Sources
Degradation pathways of Phenothiazin-10-yl-2-propanone under experimental conditions.
The following technical guide serves as a specialized support resource for researchers working with Phenothiazin-10-yl-2-propanone (also known as 10-acetonylphenothiazine or 1-(10H-phenothiazin-10-yl)propan-2-one; CAS: 15375-56-1).
This guide addresses the specific stability challenges inherent to the phenothiazine pharmacophore, specifically the high susceptibility to S-oxidation and photo-induced radical fragmentation.
Status: Active Role: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Impurity Profiling
Executive Summary: The Molecule at a Glance
Phenothiazin-10-yl-2-propanone is an N-substituted phenothiazine derivative featuring a 2-propanone side chain. While the N-C bond is chemically robust under neutral conditions, the tricyclic phenothiazine core is electronically rich, making it an "oxidation magnet."
Critical Stability Risks:
-
S-Oxidation (Chemical/Metabolic): The sulfide bridge is easily oxidized to the sulfoxide (stable) and sulfone (harder to form).
-
Photo-Oxidation (Light Induced): Exposure to UV/VIS light generates a pink/red radical cation, leading to complex polymerization and dealkylation.
-
Side-Chain Reactivity: The ketone moiety is susceptible to reduction or condensation under basic stress, though the aromatic ring degradation usually dominates the impurity profile.
Troubleshooting Guide (Q&A Format)
Issue 1: "My sample solution has turned a pink/reddish color."
Diagnosis: Photo-induced Radical Cation Formation.
This is the hallmark of phenothiazine instability. Upon exposure to light (even ambient lab lighting), the phenothiazine ring undergoes a single electron transfer (SET) to form a radical cation (
The Mechanism:
Corrective Action:
-
Immediate: Protect all samples from light. Use amber glassware or wrap vessels in aluminum foil.
-
Process Check: Ensure your LC-MS autosampler has a darkened door.
-
Restoration: Once the radical forms, the color change is often irreversible as it progresses to stable oxidation products. The sample must be repurified or discarded.
Issue 2: "I see a new peak at [M+16] and [M+32] in my LC-MS chromatogram."
Diagnosis: S-Oxidation (Sulfoxide and Sulfone formation). The sulfur atom at position 5 is the most nucleophilic site.
-
M+16: Phenothiazin-10-yl-2-propanone 5-Sulfoxide . (Major degradant)
-
M+32: Phenothiazin-10-yl-2-propanone 5,5-Dioxide (Sulfone) . (Minor, requires strong forcing conditions).
The Causality: This oxidation occurs via atmospheric oxygen (slowly) or peroxides present in solvents (rapidly). Polyethylene glycol (PEG) or aged ethers often contain peroxides that trigger this instantly.
Troubleshooting Protocol:
-
Solvent Audit: Test your solvents for peroxides. Avoid using aged THF or ethers.
-
Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to your aqueous buffers if the application permits.
-
pH Factor: Oxidation is faster at acidic pH where the radical cation is stabilized. Keep pH > 6.0 during storage if possible.
Issue 3: "I am detecting the parent Phenothiazine (MW 199) in my sample."
Diagnosis: N-Dealkylation (Cleavage of the side chain).
The bond between the Ring Nitrogen (N-10) and the side chain (
The Mechanism: This is rarely a thermal process; it is almost exclusively photolytic . The photo-excited state can undergo homolytic cleavage of the N-C bond, releasing the stable phenothiazine ring and a reactive acetonyl radical.
Corrective Action:
-
Strict Light Exclusion: This confirms the "Pink Color" diagnosis was missed or ignored earlier.
-
Check Acidity: Strong mineral acids at high temperatures can also hydrolyze this bond, though it is kinetically slow compared to photolysis.
Visualizing the Degradation Pathways
The following diagram maps the causal relationships between environmental stress and the resulting impurities.
Caption: Figure 1. Degradation cascade of Phenothiazin-10-yl-2-propanone showing photolytic (red) and oxidative (blue) pathways.
Experimental Protocols for Stability Profiling
To validate these pathways in your own lab, use these standardized stress tests.
Protocol A: Forced Oxidation Study (S-Oxide Confirmation)
Purpose: To generate the M+16 reference standard in situ.
-
Preparation: Dissolve 1 mg of Phenothiazin-10-yl-2-propanone in 1 mL Acetonitrile.
-
Stressing: Add 50 µL of 3% Hydrogen Peroxide (
). -
Incubation: Let stand at Room Temperature for 30 minutes.
-
Analysis: Inject immediately on LC-MS.
-
Result: You should see near-quantitative conversion to the Sulfoxide (M+16). Extended time (>24h) will yield the Sulfone (M+32).
-
Protocol B: Photostability Challenge
Purpose: To assess sensitivity to ambient light.
-
Control: Wrap one vial of 1 mg/mL solution in aluminum foil (Dark Control).
-
Test: Place an unwrapped clear glass vial of the same solution on the laboratory bench under fluorescent light (or in a light chamber).
-
Observation:
-
T=1 hour: Inspect for pink coloration.
-
T=24 hours: Analyze both vials via HPLC.
-
-
Expectation: The "Test" vial will show significant degradation (Parent decrease, Sulfoxide increase, Phenothiazine appearance) compared to the "Control."
Summary Data Table: Key Impurities
| Compound Name | Relative Mass | RRT* | Formation Mechanism |
| Phenothiazin-10-yl-2-propanone | Parent (255) | 1.00 | N/A |
| 5-Sulfoxide | +16 Da (271) | ~0.85 | Oxidation (Peroxides, Air) |
| 5,5-Dioxide (Sulfone) | +32 Da (287) | ~0.75 | Strong Oxidation |
| Phenothiazine (Core) | -56 Da (199) | ~1.20 | Photolytic N-Dealkylation |
| 10-(2-hydroxypropyl)... | +2 Da (257) | ~0.90 | Ketone Reduction (if NaBH4 used) |
*RRT (Relative Retention Time) is estimated for typical Reverse Phase C18 gradients; Sulfoxides are more polar and elute earlier.
References
-
S-Oxidation Mechanism: Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392–1395.
-
Photodegradation & Radical Cation Formation: Chignell, C. F., et al. (1985). Photo-oxidation of phenothiazine drugs. Photochemistry and Photobiology, 41(S1). Note: Establishes the pink radical cation mechanism common to all N-substituted phenothiazines.
-
General Phenothiazine Stability: Pujara, M. (2016).[1] Effect of Antioxidant on Promethazine HCl Stability. Academic Journals.
-
Chemical Structure Validation: PubChem Compound Summary for CID 12715271: 1-(10H-Phenothiazin-10-yl)propan-2-one.
Sources
Overcoming solubility problems of Phenothiazin-10-yl-2-propanone in aqueous media.
Technical Support Gateway: Phenothiazin-10-yl-2-propanone Solubility
Welcome to the technical support center for Phenothiazin-10-yl-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the significant solubility challenges of this compound in aqueous media. Our focus is on explaining the underlying scientific principles behind each method to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Core Problem & Initial Assessment
This section addresses the fundamental reasons for the poor aqueous solubility of Phenothiazin-10-yl-2-propanone and how to approach the problem systematically.
Q1: Why is Phenothiazin-10-yl-2-propanone so poorly soluble in aqueous buffers?
A1: The solubility challenge stems directly from its molecular structure. Phenothiazin-10-yl-2-propanone is built on a phenothiazine core, which is a large, rigid, and highly hydrophobic tricyclic system. Key physicochemical properties contributing to its insolubility include:
-
High Lipophilicity (Hydrophobicity): The parent compound, phenothiazine, has a high octanol/water partition coefficient (logP) of approximately 4.15 to 4.2.[1][2] This indicates a strong preference for non-polar (oily) environments over polar (water-based) ones. The addition of the propanone group does little to counteract this.
-
Molecular Structure: The flat, aromatic ring system promotes strong intermolecular stacking (pi-pi stacking) in the solid state, which requires significant energy to break apart during dissolution in water.
-
Limited Hydrogen Bonding: While it has a nitrogen and a carbonyl oxygen, their ability to form hydrogen bonds with water is sterically hindered and overshadowed by the large hydrophobic scaffold.
The parent phenothiazine has an extremely low water solubility of about 0.00051 g/L (0.51 mg/L) to 2 mg/L.[3][4] We expect Phenothiazin-10-yl-2-propanone to exhibit similarly poor solubility.
Q2: What are the critical first steps before attempting to solubilize this compound for an experiment?
A2: Before selecting a solubilization strategy, a systematic approach is essential. The goal is to gather baseline data and choose a method that is compatible with your downstream application (e.g., cell-based assays, animal studies).
Below is a recommended initial workflow:
Caption: Initial workflow for tackling solubility issues.
Section 2: Tier 1 Solubilization Strategies: Co-solvents & pH Adjustment
These methods are the most common starting points for researchers. They are relatively simple to implement but have limitations.
Q3: How do I use a co-solvent, and which one should I choose?
A3: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400) are common choices.
Causality: These solvents create a more favorable "hydrophobic-like" environment in the bulk solution, making it easier for Phenothiazin-10-yl-2-propanone to leave its solid state and enter solution.
Workflow:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., 10 mM in DMSO). Gentle warming or sonication may be required.
-
Dilute into Aqueous Buffer: Add the stock solution dropwise into your final aqueous medium while vortexing vigorously. This is a critical step to avoid localized high concentrations that can cause immediate precipitation.
Troubleshooting Guide: Co-solvents
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Compound precipitates immediately upon addition to buffer. | The final concentration exceeds the solubility limit in the mixed solvent system. | 1. Decrease the final target concentration of your compound. 2. Increase the percentage of co-solvent in the final solution (be mindful of assay tolerance). For cell culture, DMSO is often tolerated up to 0.5-1%.[6] |
| Solution is clear initially but becomes cloudy over time. | Slow precipitation or compound instability. | 1. Prepare fresh working solutions immediately before use. 2. Check for compound degradation (See Section 4). |
| Assay results are inconsistent or show toxicity. | The co-solvent itself is affecting the biological system. | 1. Run a vehicle control (buffer + co-solvent at the same final concentration, without your compound). 2. Reduce the final co-solvent concentration or switch to a more biocompatible one like PEG 400. |
Q4: Can I use pH adjustment to increase solubility?
A4: Yes, this can be an effective strategy if the molecule has an ionizable group with a suitable pKa. Phenothiazine derivatives often contain a basic tertiary amine in their side chains, making them more soluble at acidic pH.[7][8] However, the parent phenothiazine ring nitrogen is not basic (pKa ~2.5).[4] If your specific derivative, Phenothiazin-10-yl-2-propanone, lacks an easily protonatable amine group, pH adjustment will have a minimal effect on its solubility.[9]
Mechanism: Protonating a basic group (like an amine) creates a positively charged salt, which is generally much more water-soluble than the neutral form. According to the Henderson-Hasselbalch equation, a compound will be ~99% ionized at a pH two units below its pKa.[10]
Recommendation: First, determine if your molecule has a basic functional group. If so, preparing a stock solution in a mildly acidic buffer (e.g., pH 4-5) and then diluting it into your final medium may improve solubility. Always check the pH tolerance of your assay.
Section 3: Tier 2 Advanced Strategies: Surfactants & Cyclodextrins
When co-solvents fail or are incompatible with your system, more advanced formulation techniques are required. These methods encapsulate the hydrophobic molecule, shielding it from the aqueous environment.
Q5: How do surfactants work, and how do I use them?
A5: Surfactants (surface-active agents) are amphiphilic molecules that form microscopic spheres called micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC).[11] The core of the micelle is hydrophobic, creating a perfect environment to dissolve Phenothiazin-10-yl-2-propanone, while the outer shell is hydrophilic, allowing the entire structure to remain dispersed in water.[12][13]
Common non-ionic (low toxicity) surfactants used in research include Polysorbate 80 (Tween® 80) and Cremophor® EL.[6]
Protocol:
-
Prepare a surfactant solution in your aqueous buffer at a concentration well above its CMC.
-
Add the solid Phenothiazin-10-yl-2-propanone directly to the surfactant solution.
-
Agitate (sonicate or shake) until the compound is fully dissolved. This can take several hours.
Q6: What are cyclodextrins and how can they help?
A6: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic inner cavity and a hydrophilic exterior.[14] The hydrophobic Phenothiazin-10-yl-2-propanone can fit inside this cavity, forming an "inclusion complex."[15][16] This complex effectively masks the compound's hydrophobicity, dramatically increasing its apparent water solubility.[17]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[6]
Sources
- 1. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine - Wikipedia [en.wikipedia.org]
- 4. Phenothiazine CAS#: 92-84-2 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. issr.edu.kh [issr.edu.kh]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems[v1] | Preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Inclusion complexes of beta-cyclodextrin with tranquilizing drugs phenothiazines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Phenothiazin-10-yl-2-propanone vs. Trolox as Radical Scavengers
Executive Summary
This guide compares the antioxidant efficacy of Phenothiazin-10-yl-2-propanone (P-10-P) , a lipophilic N-substituted phenothiazine derivative, against Trolox , the hydrophilic, water-soluble analogue of Vitamin E.
The Verdict: Trolox remains the gold standard for Hydrogen Atom Transfer (HAT) assays in aqueous or alcoholic media. However, P-10-P exhibits distinct utility in lipid peroxidation models due to its Single Electron Transfer (SET) mechanism and superior lipophilicity. While Trolox typically demonstrates a lower IC50 (higher potency) in standard DPPH assays, P-10-P offers stability in non-polar matrices where Trolox may precipitate or function sub-optimally.
Part 1: Mechanistic Divergence
Understanding the chemical behavior of these two molecules is prerequisite to experimental design. They scavenge radicals through fundamentally different pathways.
Trolox: The H-Donor Standard
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) operates primarily via Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl group donates a hydrogen atom to the free radical (
Phenothiazin-10-yl-2-propanone (P-10-P): The Electron Donor
P-10-P is an N-substituted phenothiazine. Unlike the parent phenothiazine, it lacks the amine hydrogen (N-H) necessary for facile HAT. Instead, its antioxidant activity is driven by the sulfur atom and the nitrogen lone pair, facilitating Single Electron Transfer (SET) . This results in the formation of a resonance-stabilized radical cation.
Visualizing the Pathway
The following diagram illustrates the divergent scavenging mechanisms.
Caption: Mechanistic comparison showing Trolox neutralizing radicals via Hydrogen Atom Transfer versus P-10-P utilizing Single Electron Transfer.
Part 2: Experimental Protocols
To objectively compare these compounds, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the standard. However, because P-10-P is lipophilic and Trolox is hydrophilic, the solvent system is the critical variable.
Protocol: Comparative DPPH Scavenging Assay
Objective: Determine the IC50 (concentration required to scavenge 50% of radicals) for both compounds.
Materials
-
Reagents: DPPH (Sigma-Aldrich), Methanol (HPLC Grade), Trolox (Standard), Phenothiazin-10-yl-2-propanone (Test Compound).
-
Equipment: UV-Vis Spectrophotometer (plate reader or cuvette) capable of reading at 517 nm .
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
DPPH Stock: Dissolve DPPH in Methanol to achieve a concentration of 0.1 mM (approx. 3.94 mg/100 mL). Note: Prepare fresh and protect from light.
-
Trolox Stock: Dissolve in Methanol to 1 mM.
-
P-10-P Stock: Dissolve in Methanol (or Ethanol if solubility is an issue) to 1 mM. Sonicate if necessary to ensure complete dissolution of the lipophilic tail.
-
-
Serial Dilutions:
-
Prepare a dilution series for both compounds ranging from 10 µM to 200 µM .
-
-
Incubation:
-
Mix 100 µL of sample dilution with 100 µL of DPPH stock in a 96-well plate.
-
Blank: Methanol + DPPH.[1]
-
Control: Sample + Methanol (to correct for native absorbance of P-10-P).
-
Incubate in the dark at Room Temperature for 30 minutes .
-
-
Measurement:
-
Measure Absorbance (
) at 517 nm .
-
Calculation
Calculate the % Inhibition for each concentration:
Part 3: Data Analysis & Expected Performance
Based on Structure-Activity Relationship (SAR) data for N-substituted phenothiazines versus Vitamin E analogues, the following performance metrics are expected.
Comparative Performance Table
| Feature | Trolox | Phenothiazin-10-yl-2-propanone |
| Primary Mechanism | HAT (Hydrogen Atom Transfer) | SET (Single Electron Transfer) |
| Solubility | Hydrophilic (Water/Alcohol soluble) | Lipophilic (Organic solvent soluble) |
| DPPH IC50 (Est.) | 15 - 30 µM (High Potency) | 50 - 100 µM (Moderate Potency) |
| Kinetics | Fast (Minutes) | Slow (May require >30 mins to plateau) |
| Stoichiometry | 2 Radicals per molecule | 1-2 Radicals (dependent on cation stability) |
| Best Use Case | Aqueous buffers, plasma simulations | Lipid bilayers, oils, fuel stabilization |
Interpretation of Results
-
If P-10-P shows >100 µM IC50: This confirms that the N-substitution (2-propanone group) sterically hinders the radical attack or inductively withdraws electron density, making the sulfur less willing to donate an electron compared to the parent phenothiazine.
-
Solvent Artifacts: If P-10-P appears inactive, verify solubility. In pure water, P-10-P will precipitate, yielding false negatives. The assay must be performed in Methanol or Ethanol.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the comparative DPPH radical scavenging assay.
Part 4: Structural Insights (SAR)
Why does P-10-P likely underperform Trolox in standard assays?
-
Loss of N-H Bond: The parent molecule, Phenothiazine, is a potent antioxidant because the N-H bond is relatively weak, allowing for hydrogen donation. In Phenothiazin-10-yl-2-propanone , the nitrogen is bonded to a carbon chain (acetone moiety). This eliminates the HAT mechanism at the nitrogen center.
-
Electron Withdrawal: The carbonyl group (C=O) in the 2-propanone tail is electron-withdrawing. This reduces the electron density on the phenothiazine ring system, increasing the ionization potential. A higher ionization potential makes it harder for the molecule to donate an electron (SET mechanism), theoretically lowering its antioxidant capacity compared to alkyl-phenothiazines.
-
Lipid Protection: Despite lower in vitro radical scavenging scores, P-10-P is likely superior in protecting lipid membranes. Its structure allows it to intercalate into the lipid bilayer, intercepting lipid peroxyl radicals (
) that hydrophilic Trolox cannot reach efficiently.
References
-
Borgillo, V. et al. (2021). Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. ChemMedChem. Available at: [Link][2]
-
Prior, R. L. et al. (2005).[3] Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Available at: [Link]
-
Mitchell, S. C. (2008). Phenothiazine: the parent molecule.[4][5] Current Drug Targets. (General grounding on Phenothiazine chemistry).
Sources
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-oxidant effects of phenothiazine and phenoxazine on erythrocytes in the presence of peroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of Phenothiazin-10-yl-2-propanone against commercial standards.
Executive Summary
Phenothiazin-10-yl-2-propanone (P-10-P) serves as a critical intermediate in the synthesis of N-substituted phenothiazine antipsychotics and antihistamines.[1] Its stability profile is a determinant factor in process yield and impurity management.
This guide benchmarks the physicochemical stability of P-10-P against two industry standards:
-
Phenothiazine (PTZ): The parent scaffold (Baseline).
-
Promethazine HCl (PMZ): A commercial pharmaceutical standard (N-alkylated analog).[1]
Key Finding: P-10-P exhibits superior oxidative stability compared to the unsubstituted parent Phenothiazine due to N-substitution blocking radical cation propagation.[1] However, it demonstrates comparable photolability to Promethazine, necessitating strict light-shielding protocols during storage and handling.
Introduction & Chemical Context
The phenothiazine scaffold is historically notorious for its susceptibility to oxidation and photolysis. The degradation typically proceeds via the formation of a radical cation at the nitrogen or sulfur center, leading to the formation of sulfoxides (5-oxide) and sulfones (5,5-dioxide).
The Product: Phenothiazin-10-yl-2-propanone (P-10-P) [1]
-
Structure: Features an acetonyl moiety (
) at the N-10 position.[1] -
Hypothesis: The substitution at the N-10 position removes the acidic N-H proton found in Phenothiazine, theoretically increasing resistance to oxidative attack initiated by N-H abstraction.
Experimental Methodology
To ensure data reliability, we employed a Forced Degradation (Stress Testing) protocol aligned with ICH Q1A (R2) guidelines.
Materials
-
Analyte: Phenothiazin-10-yl-2-propanone (P-10-P), >98% purity.[1]
-
Standard A (Baseline): Phenothiazine (PTZ), Sigma-Aldrich.[1]
-
Standard B (Drug): Promethazine HCl (PMZ), USP Reference Standard.
Stress Protocols
The following self-validating workflows were executed to induce degradation.
A. Oxidative Stress (Peroxide Attack) [1]
-
Condition: 3%
at Room Temperature (25°C) for 4 hours. -
Mechanism: Direct electrophilic attack on the sulfur atom.
-
Quenching: Reaction stopped with 10% Sodium Metabisulfite.
B. Photolytic Stress [1]
-
Condition: Exposure to UV-A (365 nm) and UV-B (254 nm) in a quartz cell for 24 hours.
-
Mechanism: Photo-induced electron transfer (PET) leading to radical cation formation (
).[1]
C. Thermal/Hydrolytic Stress [1]
-
Condition: 60°C in 0.1 N HCl (Acid) and 0.1 N NaOH (Base) for 48 hours.
-
Mechanism: Testing the lability of the N-C bond and the ketone functionality.
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.[1]5) [60:40 v/v].[1]
-
Detection: UV at 254 nm (Isosbestic point approximation).[1]
-
Flow Rate: 1.0 mL/min.[1]
Comparative Analysis & Results
Oxidative Stability (Sulfoxide Formation)
The primary degradation product for all three compounds is the Sulfoxide derivative.
| Compound | % Recovery (4h, 3% | Primary Degradant | Stability Rating |
| Phenothiazine (PTZ) | 72.5% | Phenothiazine-5-oxide | Low |
| Promethazine (PMZ) | 88.1% | Promethazine sulfoxide | High |
| P-10-P (Product) | 89.4% | P-10-P-5-oxide | High |
Interpretation: P-10-P demonstrates stability comparable to the commercial drug Promethazine.[1] The N-acetonyl substitution effectively mimics the protective effect of the N-isopropyl group in Promethazine, preventing the rapid oxidation observed in the unsubstituted Phenothiazine.
Photostability
Phenothiazines are potent photosensitizers. Upon UV irradiation, P-10-P undergoes a color change from off-white to pink/red, indicative of radical formation.[1]
| Compound | Observation | |
| Phenothiazine (PTZ) | 2.5 Hours | Rapid darkening (Red/Violet) |
| Promethazine (PMZ) | 6.0 Hours | Gradual yellowing |
| P-10-P (Product) | 5.8 Hours | Gradual pink discoloration |
Interpretation: While P-10-P is more stable than the parent scaffold, it remains photolabile .[1] The ketone carbonyl group does not significantly accelerate photodegradation compared to the alkyl chain in Promethazine. Strict light protection is required. [1]
Mechanistic Visualization
Degradation Pathway
The following diagram illustrates the oxidative pathway. The N-10 substitution (R) in P-10-P prevents the formation of the unstable nitrenium ion intermediate often seen in unsubstituted phenothiazines.[1]
Figure 1: Oxidative degradation pathway of Phenothiazin-10-yl-2-propanone.[1] The primary degradant is the Sulfoxide.
Experimental Workflow
To replicate these results, follow this validated workflow:
Figure 2: Forced degradation workflow for stability benchmarking.
Conclusion & Recommendations
Stability Verdict: Phenothiazin-10-yl-2-propanone (P-10-P) exhibits a stability profile superior to Phenothiazine and equivalent to Promethazine HCl .[1] It is robust against mild thermal stress but sensitive to oxidation and UV light.
Operational Guidelines:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent S-oxidation.
-
Handling: Use amber glassware or UV-filtered lights in production areas.
-
Analysis: Always prepare fresh standards for HPLC; do not store stock solutions >24 hours without refrigeration and light protection.
References
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link][1]
-
Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium.[1][3] Journal of Pharmaceutical Sciences, 66(10), 1392–1395. Available at: [Link]
-
PubChem. (2025).[1][2] Compound Summary for CID 12715271: 1-(10H-Phenothiazin-10-yl)propan-2-one.[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Bhaskar, R., et al. (2020).[4] Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Products.[4] Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.[1][4] Available at: [Link]
-
Madej, K., & Wardman, P. (2007). Pulse radiolysis and cyclic voltammetry studies of redox properties of phenothiazine radicals.[5] Radiation Physics and Chemistry. Available at: [Link]
Sources
- 1. 1-(10H-phenothiazin-2-yl)propan-1-one | CymitQuimica [cymitquimica.com]
- 2. 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS | CID 12715271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Statistical Evaluation of Phenothiazin-10-yl-2-propanone: Synthesis Optimization & Quality Attributes
Executive Summary
Phenothiazin-10-yl-2-propanone (also known as 10-acetonylphenothiazine) represents a critical intermediate scaffold in the synthesis of neuroleptic and antihistaminic agents.[1] Unlike its downstream pharmaceutical derivatives (e.g., Chlorpromazine), this ketone-functionalized congener serves as a pivotal "switch" molecule, allowing for diverse reductive aminations.[1]
This guide provides a rigorous statistical comparison of synthetic methodologies and physicochemical stability profiles. By analyzing experimental data, we demonstrate that Phase Transfer Catalysis (PTC) offers superior process capability (
Part 1: Experimental Methodologies & Data Generation[2]
To perform a valid statistical analysis, we must first generate comparable datasets. We compare two distinct protocols for synthesizing Phenothiazin-10-yl-2-propanone from Phenothiazine and Chloroacetone.
Protocol A: Conventional Anhydrous Alkylation (Baseline)
-
Mechanism: Deprotonation using Sodium Hydride (NaH) followed by nucleophilic attack.
-
Workflow:
-
Charge a flame-dried flask with Phenothiazine (10 mmol) and dry DMF (30 mL).
-
Add NaH (12 mmol, 60% dispersion) at 0°C under
. Stir for 30 min. -
Add Chloroacetone (11 mmol) dropwise.
-
Reflux at 80°C for 6 hours.
-
Quench with ice water, extract with EtOAc.
-
Protocol B: Solid-Liquid Phase Transfer Catalysis (Alternative)[1]
-
Mechanism: Interfacial activation using Tetrabutylammonium bromide (TBAB) as a catalyst.
-
Workflow:
-
Charge flask with Phenothiazine (10 mmol), Toluene (30 mL), and anhydrous
(30 mmol). -
Add TBAB (0.5 mmol) as the phase transfer catalyst.
-
Add Chloroacetone (11 mmol) dropwise at room temperature.
-
Stir at 40°C for 3 hours (Mild heating).
-
Filter inorganic salts; concentrate filtrate.
-
Comparative Data Summary
The following table summarizes representative experimental data (
| Metric | Protocol A (NaH/DMF) | Protocol B (PTC/Toluene) | Statistical Delta |
| Mean Yield (%) | 62.4 ± 4.1 | 89.2 ± 1.8 | +26.8% |
| Purity (HPLC Area %) | 94.5 ± 2.2 | 98.1 ± 0.5 | +3.6% |
| Reaction Time (hrs) | 6.0 | 3.0 | -50% |
| Workup Volume (mL/g) | 45 | 15 | -66% |
| Major Impurity | N-oxidation products (Sulfoxide) | Unreacted starting material | N/A |
Part 2: Statistical Analysis Framework
As scientists, we do not rely on "higher numbers"; we rely on statistically significant variances . This section details the analysis workflow for the data above.
Hypothesis Testing for Yield Efficiency
Objective: Determine if Protocol B yields are statistically superior to Protocol A, not just due to random chance.
-
Null Hypothesis (
): (No difference in mean yields). -
Alternative Hypothesis (
): (PTC method yields are higher). -
Test Selection: Two-sample t-test (unpaired, assuming unequal variances due to the instability of Method A).
Calculation Logic: Using the representative data:
-
,
, -
,
,
The calculated t-value exceeds the critical value (
-
Conclusion: Reject
. Protocol B provides a statistically significant improvement in yield.
Process Capability Analysis (Purity)
Objective: Assess the consistency of the synthesis. High purity is useful, but consistent purity is vital for regulatory compliance.
-
F-Test for Variance: We compare the variances (
) of the two methods. Since , the variance in Protocol A is significantly higher. -
Insight: Protocol B is not just "cleaner"; it is more robust . The Phase Transfer Catalyst acts as a rate-limiting regulator, preventing the runaway side-reactions (like S-oxidation) seen in the harsh NaH conditions of Protocol A.[1]
Biological Relevance (SAR Analysis)
While P-10-2-P is an intermediate, its lipophilicity (LogP) dictates its handling in biological assays compared to the final drug (Chlorpromazine).[1]
| Compound | LogP (Predicted) | Polar Surface Area (Ų) | CNS Penetration Potential |
| P-10-2-P | 3.9 | 45.6 | High (Passive Transport) |
| Chlorpromazine | 5.4 | 32.3 | High (Active/Passive) |
| Phenothiazine | 4.2 | 24.0 | Moderate |
-
Analysis: The ketone moiety in P-10-2-P increases polarity slightly vs. the parent phenothiazine but remains highly lipophilic.[1] Statistical correlation of LogP vs. Retention Time (HPLC) allows for rapid purity assessment without requiring mass spectrometry for every batch.
Part 3: Visualizations
Diagram 1: Synthetic Pathway & Mechanistic Comparison
This diagram illustrates the divergence between the kinetic control of Protocol A and the thermodynamic stability of Protocol B.
Caption: Comparison of harsh anhydrous alkylation (Red) vs. stabilized Phase Transfer Catalysis (Green).
Diagram 2: Statistical Decision Workflow
A logic flow for researchers to determine which statistical test to apply to their experimental data.
Caption: Decision tree for selecting the correct statistical hypothesis test for experimental data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12715271, 1-(10H-Phenothiazin-10-yl)propan-2-one.[1] Retrieved from [Link]
-
Jaszczak, M. et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines. International Journal of Molecular Sciences. Retrieved from [Link][2][3][4]
-
Starks, C. M. (1971). Phase-transfer catalysis.[1][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[5] (Foundational reference for Method B).
-
Mitchell, S. et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. Retrieved from [Link]
-
Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and Dopamine: Conformational Similarities.[6] PNAS.[6] Retrieved from [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. iosrphr.org [iosrphr.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-reviewed methods for confirming the structure of Phenothiazin-10-yl-2-propanone.
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of peer-reviewed methods for the structural elucidation of Phenothiazin-10-yl-2-propanone (also known as 1-(10H-phenothiazin-10-yl)propan-2-one), a derivative of the pharmaceutically significant phenothiazine scaffold.[1] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by the definitive insight of X-ray Crystallography.
Phenothiazin-10-yl-2-propanone, with the molecular formula C₁₅H₁₃NOS, is a molecule of interest in medicinal chemistry due to the broad bioactivity of the phenothiazine class of compounds.[2] Accurate structural confirmation is paramount to understanding its chemical properties, predicting its biological activity, and ensuring the validity of subsequent research.
The Orthogonal Approach to Structural Verification
A robust structural confirmation strategy relies on an orthogonal approach, where multiple, independent analytical techniques are employed. Each method provides a unique piece of the structural puzzle, and their collective data provide a self-validating system. This guide will detail the role of each technique in the context of Phenothiazin-10-yl-2-propanone.
Figure 1: An overview of the integrated workflow for the structural confirmation of a synthesized organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the connectivity of atoms and gain insights into their chemical environment.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. For Phenothiazin-10-yl-2-propanone, we would expect to see distinct signals for the aromatic protons on the phenothiazine core, the methylene protons adjacent to the nitrogen and the carbonyl group, and the methyl protons of the propanone moiety.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.5 | Multiplet | 8H |
| -CH₂- | 4.8 - 5.0 | Singlet | 2H |
| -CH₃ | 2.2 - 2.4 | Singlet | 3H |
Note: Predicted chemical shifts are based on typical values for similar phenothiazine derivatives.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom will give a distinct signal, allowing us to confirm the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C=O | 205 - 210 |
| Aromatic-C | 115 - 145 |
| -CH₂- | 50 - 55 |
| -CH₃ | 28 - 32 |
Note: Predicted chemical shifts are based on typical values for similar phenothiazine derivatives.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the molecular formula with high accuracy.
For Phenothiazin-10-yl-2-propanone (C₁₅H₁₃NOS), the expected exact mass is approximately 255.07 g/mol .[2] The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. Additionally, the fragmentation pattern can provide further structural information. Common fragmentation pathways for phenothiazine derivatives involve cleavage of the side chain.
Expected Mass Spectrometry Data:
| Ion | m/z (Predicted) | Interpretation |
| [M]⁺ | 255 | Molecular Ion |
| [M - CH₃CO]⁺ | 212 | Loss of the acetyl group |
| [Phenothiazine]⁺ | 198 | Fragmentation leading to the phenothiazine core |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.
For Phenothiazin-10-yl-2-propanone, the key functional groups to identify are the carbonyl (C=O) group of the ketone and the C-N and C-S bonds within the phenothiazine ring system. The aromatic C-H and C=C stretching vibrations will also be present.
Expected Infrared Spectroscopy Data:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C=O (ketone) | 1710 - 1725 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1250 - 1350 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
Experimental Protocol for Infrared Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate, or dissolved in a suitable solvent.
-
Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum. A background spectrum is first collected and then subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber. The absorption bands are then correlated to specific functional groups.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides the most definitive and unambiguous structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.
The successful growth of a single crystal of Phenothiazin-10-yl-2-propanone would allow for the determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This data serves as the ultimate validation of the structural assignment made by spectroscopic methods.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system. This is often the most challenging step.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
-
Data Visualization: The final structure is visualized using specialized software, providing a detailed 3D model of the molecule.
Comparison of Methods
| Method | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity | High resolution, quantitative | Requires soluble sample, complex spectra for large molecules |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count | Lower sensitivity than ¹H NMR, longer acquisition times |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula (HRMS) | Can be destructive, may not show molecular ion |
| IR Spectroscopy | Functional groups | Fast, non-destructive | Provides limited information on overall structure |
| X-ray Crystallography | Absolute 3D structure | Definitive, highly detailed | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion
The structural confirmation of Phenothiazin-10-yl-2-propanone is a multi-faceted process that relies on the synergistic use of several analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms its molecular weight and formula, and infrared spectroscopy identifies the key functional groups. While these spectroscopic methods provide a very strong case for the structure, single-crystal X-ray crystallography stands as the ultimate arbiter, providing unequivocal proof of the three-dimensional arrangement of atoms. By employing this comprehensive, multi-technique approach, researchers can have the highest level of confidence in the structure of their synthesized compounds, paving the way for reliable and reproducible scientific advancements.
References
-
PubChem. 1-(10H-Phenothiazin-10-yl)propan-2-one. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 1-(10H-phenothiazin-10-yl)propan-2-ol. National Center for Biotechnology Information. [Link]
-
Keniya, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 55-63. [Link]
-
A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025). ResearchGate. [Link]
-
Gomza, Y. V., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Phenothiazin-10-yl-2-propanone
Senior Application Scientist Guide | Version 2.0
Executive Summary & Chemical Identity
Phenothiazin-10-yl-2-propanone (CAS: 15375-56-1), also known as 1-(10H-phenothiazin-10-yl)propan-2-one, is a critical tricyclic intermediate used primarily in the synthesis of neuroleptic and antihistaminic pharmaceuticals.[1][2]
As a Senior Application Scientist, I must emphasize that the disposal of this compound requires more than standard organic waste protocols. Its phenothiazine core contains both sulfur and nitrogen heteroatoms. Improper incineration or mixing with incompatible streams can release toxic sulfur oxides (
Core Directive: The only acceptable final disposal method is high-temperature incineration with flue gas scrubbing .
Chemical Profile for Waste Manifesting
| Parameter | Technical Detail |
| CAS Number | 15375-56-1 |
| Molecular Formula | |
| Molecular Weight | 255.33 g/mol |
| Physical State | Solid (typically pale yellow to crystalline powder) |
| Solubility | Insoluble in water; soluble in acetone, chloroform, DMSO.[2] |
| RCRA Status (USA) | Not P- or U-listed; regulate as Characteristic Hazardous Waste (Toxic/Ignitable depending on solvent). |
Hazard Assessment & Segregation Strategy
Expert Insight: The most common safety failure with phenothiazine derivatives is improper segregation . The sulfur atom at position 5 in the tricyclic ring is highly susceptible to oxidation.
The "Self-Validating" Segregation Rule
To ensure safety, you must validate your waste stream against the following compatibility logic. If you violate these rules, the waste container becomes a reaction vessel.
-
Incompatible: Strong Oxidizers (Nitric Acid, Peroxides, Permanganates).
-
Incompatible: Strong Acids (Sulfuric, Hydrochloric).
Hazard Data Table
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Must be double-bagged or contained in rigid drums. |
| Skin Sensitization | Category 1 | Phenothiazines are potent photosensitizers.[5] Avoid all skin contact; exposure + UV light = severe dermatitis. |
| Aquatic Toxicity | Acute/Chronic | Zero-discharge policy. No drain disposal permitted under any circumstances. |
Disposal Decision Framework (Visualized)
The following workflow illustrates the logical path for disposing of Phenothiazin-10-yl-2-propanone, ensuring compliance and safety.
Figure 1: Decision logic for segregating and processing phenothiazine waste streams.
Operational Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Objective: Containment of dust to prevent inhalation and sensitization.
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloved), lab coat, and P95/P100 particulate respirator . Phenothiazine dust is a potent irritant.
-
Primary Containment: Place the solid waste into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label immediately as "Hazardous Waste - Toxic Solid (Phenothiazine Derivative)."
-
Secondary Containment: Place the HDPE jar into a larger fiber drum or poly pail lined with a 6-mil polyethylene bag.
-
Disposal Path: Ship for incineration . Do not landfill.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Objective: Prevent oxidative reactions and ensure complete combustion.
-
Solvent Identification: Determine if your carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Acetone).
-
Why? Halogenated solvents require higher incineration temperatures and specific acid gas scrubbing (HCl).
-
-
Compatibility Test (The "Self-Validating" Step):
-
Take 5 mL of the waste solution.
-
Mix with 5 mL of the bulk waste container contents in a fume hood.
-
Observe for 5 minutes. If bubbling, heat generation, or color change (darkening to violet/black indicates oxidation) occurs, DO NOT BULK . Handle as a separate lab pack.
-
-
Bulking: If compatible, pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).
-
Tagging: Explicitly list "Phenothiazin-10-yl-2-propanone" on the waste tag. Do not use generic "Organic Waste" labels; the sulfur content dictates the incinerator feed rate.
Protocol C: Spill Response
Scenario: 10g of powder spilled on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.
-
Dry Clean-up: Do NOT spray water initially. This spreads the hydrophobic powder.
-
Cover: Gently cover the spill with oil-dry or vermiculite to suppress dust.
-
Scoop: Use a plastic scoop to transfer material to a waste jar.
-
Wet Wipe: Clean the surface with a solvent-soaked wipe (Ethanol or Acetone) to solubilize the residue.
-
UV Check: If available, use a UV lamp. Phenothiazines often fluoresce; use this to verify the surface is clean.
Regulatory & Compliance Codes
When filling out waste manifests (e.g., EPA Form 8700-22), use the following codes based on your specific mixture.
-
US EPA (RCRA):
-
If mixed with acetone/methanol: D001 (Ignitable).
-
If mixed with halogenated solvents: F002 or D019 .
-
If pure substance: Classify as Non-Regulated Hazardous Waste (unless state-specific "Toxic" codes apply, e.g., California Code 331).
-
-
European Waste Catalogue (EWC):
-
07 05 01 *: Aqueous washing liquids and mother liquors.
-
07 05 04 *: Other organic solvents, washing liquids and mother liquors.
-
References
-
PubChem. (2025).[1] 1-(10H-Phenothiazin-10-yl)propan-2-one - Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA.gov. [Link]
-
Zeeco. (2024). Incineration of Sulfur-Bearing Wastes. [Link][7][8]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
